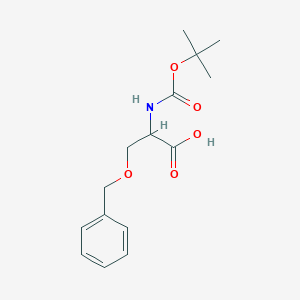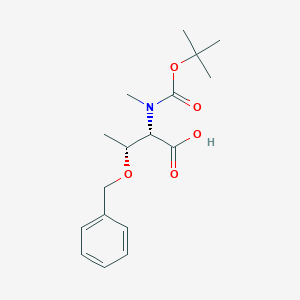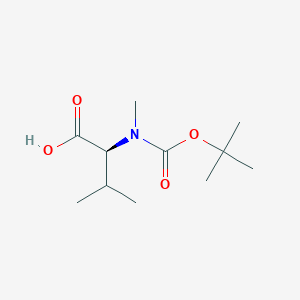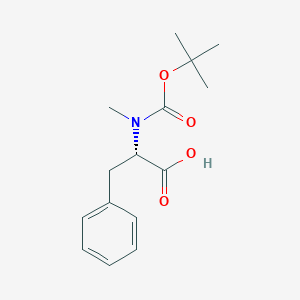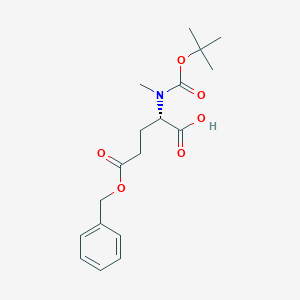
Boc-Thr-OBzl
概要
説明
It serves as a protecting group for the amino acid threonine, shielding the amino group and hydroxyl group during peptide chain assembly . This compound is crucial in preventing non-specific reactions during peptide synthesis, ensuring the integrity of the desired peptide sequence.
科学的研究の応用
Boc-Thr-OBzl is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for threonine, it ensures the selective formation of peptide bonds.
Drug Development: Utilized in the synthesis of peptide-based drugs and inhibitors, such as factor XIa and plasma kallikrein inhibitors.
Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Boc-Thr-OBzl typically involves a two-step process:
Formation of Boc-Thr-OH: The Boc protecting group is introduced to the hydroxyl group of threonine, resulting in Boc-Thr-OH.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of threonine, Boc anhydride, and benzyl alcohol.
Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Boc-Thr-OBzl undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-Thr-OH and benzyl alcohol.
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF), resulting in free threonine.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.
Deprotection: Conducted using TFA or HF in anhydrous conditions to prevent side reactions.
Major Products
Hydrolysis: Produces Boc-Thr-OH and benzyl alcohol.
Deprotection: Yields free threonine and carbon dioxide.
作用機序
The primary function of Boc-Thr-OBzl is to protect the amino and hydroxyl groups of threonine during peptide synthesis. The Boc group prevents unwanted reactions by sterically hindering reactive sites. Upon completion of the synthesis, the Boc group is removed, revealing the functional threonine residue .
類似化合物との比較
Similar Compounds
Boc-Ser-OBzl: Similar to Boc-Thr-OBzl but with serine instead of threonine.
Boc-Val-OBzl: Uses valine as the amino acid component.
Boc-Ala-OBzl: Contains alanine as the amino acid.
Uniqueness
This compound is unique due to the presence of both an amino and hydroxyl group on the threonine residue, allowing for more versatile applications in peptide synthesis compared to other amino acids that lack a hydroxyl group .
特性
IUPAC Name |
benzyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-11(18)13(17-15(20)22-16(2,3)4)14(19)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20)/t11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOGXXUNJQGWOP-YPMHNXCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

